6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity Studies
Reactivity of Quinoline Derivatives with Aromatic Amines Kutkevichus and Shablinskas (1971) explore the chemical reactivity of quinoline derivatives, particularly focusing on the reaction of epichlorohydrin with aromatic amines. Their research provides valuable insights into the chemical transformations and product formations under specific conditions, offering a detailed understanding of the reactivity and potential applications of quinoline derivatives in chemical synthesis (Kutkevichus & Shablinskas, 1971).
Photovoltaic and Electrical Properties
Photovoltaic Applications of Quinoline Derivatives Another significant contribution by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. They examine how these compounds are used in the fabrication of organic–inorganic photodiode devices. Their findings highlight the potential of these derivatives in enhancing photovoltaic properties and device parameters, indicating their suitability in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Influence of Substitution Group on Dielectric Properties A study by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) investigates the AC electrical conductivity and dielectrical properties of specific quinoline derivatives. The research provides a comprehensive analysis of various parameters, such as the barrier height, charge density, and hopping distance, highlighting the significant influence of the substitution group on the dielectric properties of these compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAMTITTDNDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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